molecular formula C8H13NO3 B034192 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- CAS No. 103833-72-3

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-

カタログ番号 B034192
CAS番号: 103833-72-3
分子量: 171.19 g/mol
InChIキー: IODGAONBTQRGGG-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-” is a chemical compound with the molecular formula C8H13NO3 . It is also known as Levetiracetam Impurity A .


Synthesis Analysis

The synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can be achieved through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method provides a convenient way to synthesize compounds like “2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-”.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 . This indicates that the compound has a pyrrolidinyl group attached to a butanoic acid moiety.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19 . It is a solid at room temperature . The melting point is reported to be between 156-157°C .

科学的研究の応用

Epilepsy Treatment

Levetiracetam acid is primarily recognized for its role in the treatment of epilepsy. It operates through a novel mechanism of action by interacting with the synaptic vesicle protein 2A (SV2A). This interaction contributes to its effectiveness in seizure control and its tolerability as an antiepileptic drug (AED) .

Pain Management

The compound has been reported to reduce pain in conditions such as chronic lumbar radiculopathy. In a study, patients initially received Levetiracetam 500 mg twice a day, which was gradually increased, resulting in a significant reduction in pain .

Neuroprotection

Levetiracetam acid exhibits neuroprotective properties. Its molecular targets involve calcium homeostasis and the GABAergic system, which may contribute to its protective effects on the nervous system, particularly in the context of neurodegenerative diseases .

Anti-inflammatory Properties

Research suggests that Levetiracetam acid has anti-inflammatory properties. These properties are potentially beneficial in reducing inflammation-related damage in neurological conditions .

Antioxidant Effects

The compound also demonstrates antioxidant effects, which can be crucial in combating oxidative stress—a factor implicated in various chronic diseases, including neurological disorders .

Intracellular pH Regulation

Levetiracetam acid is involved in intracellular pH regulation. It plays a role in acid extrusion mechanisms, which are essential for maintaining cellular homeostasis and function .

Sustainable Synthesis

From a pharmaceutical manufacturing perspective, Levetiracetam acid can be synthesized sustainably. A new synthesis method involving enzymatic dynamic kinetic resolution and ruthenium-catalysed ex-cell anodic oxidation has been developed, providing a more eco-friendly production process .

Stability Analysis

In pharmaceutical research, stability-indicating methods are crucial. A stability-indicating HPLC method has been developed for the quantification of Levetiracetam in bulk and oral solutions, ensuring the compound’s stability and efficacy over time .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Levetiracetam acid, also known as 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- or (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a novel anticonvulsant agent used to manage various types of seizures stemming from epileptic disorders . This article will delve into the mechanism of action of Levetiracetam acid, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of Levetiracetam acid is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release, which is essential for the proper functioning of the nervous system .

Mode of Action

Levetiracetam acid interacts with SV2A, leading to a change in the function of this protein . This interaction is believed to decrease the release of synaptic vesicles, thereby reducing the transmission of nerve signals . Moreover, Levetiracetam acid has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Biochemical Pathways

The interaction of Levetiracetam acid with SV2A affects the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another . By decreasing the release of synaptic vesicles, Levetiracetam acid can reduce the overactivity in the brain that leads to seizures .

Pharmacokinetics

Levetiracetam acid possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions . These characteristics make it a desirable choice over other antiepileptic drugs, which are notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions .

Result of Action

The molecular and cellular effects of Levetiracetam acid’s action include the reduction of seizure activity and the potential for antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties . These effects make Levetiracetam acid a possible multitarget drug with clinical applications beyond epilepsy .

特性

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146081
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-

CAS RN

103833-72-3
Record name Levetiracetam acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The enantioselective synthesis of both the (S)— and (R) enantiomers of 1 were disclosed in the U.S. Pat. No. 4,696,942 and U.S. Pat. No. 4,696,943 by the following processes respectively: a) optical resolution of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, activation of the chiral alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkylhaloformate and subsequent reaction with ammonia; b) cyclizing the chiral S or R amino-butanamide. In the former process, although optical resolution of racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid gave (S) or (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with satisfactory optical purity, this resolution provides less than 50% yield of the desired enantiomer, with the remaining (more than 50%) isomer mixture being discarded as a waste. Also, the amide formation step has to be performed at a very low temperature, normally between −30 to −40° C. to prevent epimerization, which is not convenient for large scale preparation. The latter process presents a drawback with the fact that the required enantiomeric precursors, (S)— and (R)-4-[[1-aminocarbonyl)propyl]amino]butyrate or (S)— and (R)—N-[1-(aminocarbonyl)propyl]4-halobutanamide, for the cyclization are not readily available.
[Compound]
Name
( S )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylhaloformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Reactant of Route 2
Reactant of Route 2
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Reactant of Route 3
Reactant of Route 3
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Reactant of Route 4
Reactant of Route 4
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Reactant of Route 5
Reactant of Route 5
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Reactant of Route 6
Reactant of Route 6
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-

Q & A

Q1: What is the significance of Levetiracetam acid in the context of Levetiracetam drug substance?

A1: Levetiracetam acid is identified as a potential degradation product of Levetiracetam in the research paper []. This means that under certain stress conditions, like exposure to heat, light, or acidic/basic environments, Levetiracetam can degrade into Levetiracetam acid.

Q2: How does the research paper address the presence of Levetiracetam acid in Levetiracetam drug substance?

A2: The study focuses on developing and validating a stability-indicating RP-UPLC method []. This method is specifically designed to separate and quantify Levetiracetam from its related substances, including degradation products like Levetiracetam acid. The successful separation ensures accurate determination of Levetiracetam purity and helps in assessing the stability of the drug substance under various conditions.

Q3: What are the analytical method validation parameters reported for Levetiracetam acid in the research?

A3: The research paper reports the limit of detection (LOD) and limit of quantification (LOQ) for Levetiracetam acid as 0.002% and 0.005% respectively []. These values demonstrate the sensitivity of the developed RP-UPLC method in detecting and quantifying even trace amounts of Levetiracetam acid present in the Levetiracetam drug substance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。